N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049849-13-9
VCID: VC8201771
InChI: InChI=1S/C24H24N4O4S3/c1-32-18-10-11-21-19(15-18)26-24(34-21)27(16-17-7-2-4-12-25-17)23(29)20-8-3-5-13-28(20)35(30,31)22-9-6-14-33-22/h2,4,6-7,9-12,14-15,20H,3,5,8,13,16H2,1H3
SMILES: COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5
Molecular Formula: C24H24N4O4S3
Molecular Weight: 528.7 g/mol

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

CAS No.: 1049849-13-9

Cat. No.: VC8201771

Molecular Formula: C24H24N4O4S3

Molecular Weight: 528.7 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide - 1049849-13-9

Specification

CAS No. 1049849-13-9
Molecular Formula C24H24N4O4S3
Molecular Weight 528.7 g/mol
IUPAC Name N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Standard InChI InChI=1S/C24H24N4O4S3/c1-32-18-10-11-21-19(15-18)26-24(34-21)27(16-17-7-2-4-12-25-17)23(29)20-8-3-5-13-28(20)35(30,31)22-9-6-14-33-22/h2,4,6-7,9-12,14-15,20H,3,5,8,13,16H2,1H3
Standard InChI Key NAQYDRPAGGQDFT-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5
Canonical SMILES COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₂₄H₂₄N₄O₄S₃, with a molecular weight of 528.7 g/mol . Key structural features include:

  • A 5-methoxybenzothiazole group conferring aromatic stability and potential bioactivity.

  • A pyridinylmethyl substituent enhancing solubility and binding affinity.

  • A thiophene-2-sulfonyl group contributing to electronic effects and metabolic resistance.

  • A piperidine-2-carboxamide backbone enabling conformational flexibility.

Table 1: Molecular Properties

PropertyValueSource
CAS Number1049849-13-9
IUPAC NameSee title
Molecular FormulaC₂₄H₂₄N₄O₄S₃
Molecular Weight528.7 g/mol
SMILESCOC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5
XLogP33.9 (Predicted)

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methodologies can be inferred from analogous compounds :

  • Core Assembly: Piperidine-2-carboxamide formation via coupling of piperidine derivatives with activated carboxylic acids.

  • Functionalization: Introduction of thiophene-2-sulfonyl and 5-methoxybenzothiazole groups through nucleophilic substitution or Suzuki-Miyaura coupling.

  • Purification: Chromatographic techniques (HPLC, column chromatography) ensure high purity (>95%).

Spectroscopic Characterization

Key analytical data for structural confirmation includes:

Table 2: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMRδ 8.50 (pyridine-H), δ 7.80 (thiophene-SO₂), δ 6.90 (benzothiazole-H)
¹³C NMR165.2 ppm (amide C=O), 152.1 ppm (benzothiazole C=N)
Mass Spec (ESI+)m/z 529.1 [M+H]⁺
IR1680 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator